P2X3 Antagonist Activity: Target Compound vs. Structurally Related Purinergic Modulators
The target compound has documented antagonist activity at the recombinant rat P2X3 receptor expressed in Xenopus oocytes, evaluated at a single concentration of 10 µM [1]. P2X3 is a clinically validated target for pain and overactive bladder. Among structurally related phenoxyacetamide/furan-containing analogs screened in the same assay panel, compounds lacking the ortho-fluorine or bearing a furan-2-yl regioisomer consistently showed weaker or undetectable P2X3 antagonism, indicating that both the fluorine and the furan-3-yl topology contribute to target engagement [1]. However, full concentration–response curves (IC50/EC50) for the target compound at P2X3 are not publicly available, limiting quantitative head-to-head comparison.
| Evidence Dimension | P2X3 antagonist activity |
|---|---|
| Target Compound Data | Antagonist activity confirmed at 10 µM (single-point screen); quantitative IC50 not reported in public sources. |
| Comparator Or Baseline | Non-fluorinated phenoxyacetamide analogs and furan-2-yl regioisomers tested under identical conditions: weak or no antagonist activity at 10 µM. |
| Quantified Difference | Qualitative difference (active vs. inactive/weak) in single-point screen; no fold-difference calculable without IC50 data. |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; single-concentration antagonist evaluation at 10 µM. |
Why This Matters
For procurement decisions in pain or urology research programs, the presence of confirmed P2X3 activity at a screening concentration distinguishes this compound from inactive analogs, even in the absence of full dose–response data.
- [1] BindingDB. ChEMBL_147403 (CHEMBL884064): Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3). Assay ID 13. https://www.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=13&entryid=50037061 (accessed 2026-05-12). View Source
